molecular formula C8H9N5O2 B2551389 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one CAS No. 1419953-82-4

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

Cat. No.: B2551389
CAS No.: 1419953-82-4
M. Wt: 207.193
InChI Key: QUVVEUNHYCNJLK-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H9N5O2 and its molecular weight is 207.193. The purity is usually 95%.
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Properties

IUPAC Name

2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVEUNHYCNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloromethyl-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (20.6 g, 103 mmol) in acetone (513 mL) was added an aqueous solution of sodium azide (7.01 g, 108 mmol in 32 mL water). Reaction was stirred at room temperature for 36 h. Mixture was split into three equal volumes and each was diluted with dichloromethane (500 mL) and brine was added (100 mL) and the layers were separated. The aqueous fractions were combined and extracted with dichloromethane (5×100 mL). The combined organic layers were concentrated in vacuo. The resulting residue was taken up in dichloromethane (200 mL) and evaporated to dryness three times to yield 19.25 g of a yellow-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.59 (t, J=5.56 Hz, 2H) 3.85 (t, J=5.56 Hz, 2H) 4.28 (s, 2H) 4.36 (s, 2H) 12.58 (br. s., 1H)
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
513 mL
Type
solvent
Reaction Step One

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